3-(Imidazo[1,2-a]pyridin-2-yl)benzamide
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Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are nitrogen-containing fused bicyclic heterocycles. These compounds are considered privileged scaffolds in medicinal chemistry due to their ability to display a wide range of pharmacological activities, such as antifungal, antibacterial, antitumor, antipyretic, analgesic, antiulcer, anxiolytic, antineoplastic, cardiac stimulant, and anti-osteoporotic activities .
Preparation Methods
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry. This method is devoid of caustic or expensive reagents, such as transition metal complexes . Another approach involves the use of α-halo ketones or aryl aldehydes and substituted isonitriles . Industrial production methods often utilize multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Chemical Reactions Analysis
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines and their derivatives .
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various heterocyclic compounds . In biology, it is studied for its potential as an antifungal, antibacterial, and antitumor agent . In medicine, it is explored for its potential use in treating conditions such as ulcers, anxiety, and osteoporosis . In industry, it is used in the development of new chemosynthetic strategies and drug development .
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide can be compared with other similar compounds, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrimidine . These compounds share similar structural features and pharmacological activities but differ in their specific chemical properties and applications. For example, imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .
Properties
CAS No. |
603973-01-9 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)11-5-3-4-10(8-11)12-9-17-7-2-1-6-13(17)16-12/h1-9H,(H2,15,18) |
InChI Key |
VJFGIPQYZCOQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
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